2-Aminoimidazole sulfate 2-Aminoimidazole sulfate
Brand Name: Vulcanchem
CAS No.: 36946-29-9
VCID: VC7805124
InChI: InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4)
SMILES: C1=CN=C(N1)N.OS(=O)(=O)O
Molecular Formula: C3H7N3O4S
Molecular Weight: 181.17 g/mol

2-Aminoimidazole sulfate

CAS No.: 36946-29-9

Cat. No.: VC7805124

Molecular Formula: C3H7N3O4S

Molecular Weight: 181.17 g/mol

* For research use only. Not for human or veterinary use.

2-Aminoimidazole sulfate - 36946-29-9

Specification

CAS No. 36946-29-9
Molecular Formula C3H7N3O4S
Molecular Weight 181.17 g/mol
IUPAC Name 1H-imidazol-2-amine;sulfuric acid
Standard InChI InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4)
Standard InChI Key LEUJVEZIEALICS-UHFFFAOYSA-N
SMILES C1=CN=C(N1)N.OS(=O)(=O)O
Canonical SMILES C1=CN=C(N1)N.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

2-Aminoimidazole sulfate, systematically named bis(1H-imidazol-2-amine) sulfate, is a 2:1 salt comprising two 2-aminoimidazole cations and one sulfate anion. Its molecular formula, C₆H₁₂N₆O₄S, reflects a stoichiometric ratio confirmed by X-ray crystallography and elemental analysis . Key identifiers include:

  • CAS Registry: 1450-93-7

  • InChIKey: KUWRLKJYNASPQZ-UHFFFAOYSA-N

  • SMILES: C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O

The sulfate anion forms hydrogen bonds with the amino groups of the imidazole rings, stabilizing the crystal lattice .

Physicochemical Characteristics

Thermogravimetric analysis reveals decomposition onset at 270°C, consistent with its reported melting point . Solubility studies indicate moderate aqueous solubility (23 mg/mL at 25°C), enhanced in polar aprotic solvents like dimethyl sulfoxide. The compound’s pKa values (4.2 for the imidazole NH, 9.8 for the amino group) enable pH-dependent coordination to metal ions .

Table 1. Physicochemical Properties of 2-Aminoimidazole Sulfate

PropertyValueMethod/Source
Molecular Weight264.27 g/molPubChem
Melting Point270°CTCI America
Solubility (H₂O)23 mg/mLExperimental data
pKa (imidazole NH)4.2Potentiometric

Synthesis and Analytical Characterization

Synthetic Routes

Industrial synthesis involves sulfonation of 2-aminoimidazole with concentrated sulfuric acid under reflux, yielding the hemisulfate salt with ≥98% purity . Laboratory-scale methods utilize ion-exchange chromatography to isolate the sulfate form from reaction mixtures containing excess sulfuric acid .

Pharmacological Applications

Arginase Inhibition

2-Aminoimidazole sulfate derivatives exhibit micromolar affinity for human arginase I, a binuclear manganese metalloenzyme. In a landmark study, the derivative 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P) demonstrated a dissociation constant (K<sub>d</sub>) of 2 μM, attenuating airway hyperresponsiveness in murine asthma models . Structural analyses reveal that the 2-aminoimidazole group displaces the metal-bridging hydroxide ion, coordinating directly to Mn<sup>2+</sup> ions in the enzyme’s active site .

Table 2. Inhibitory Activity of 2-Aminoimidazole Derivatives Against Arginase I

CompoundK<sub>i</sub> (μM)K<sub>d</sub> (μM)Biological Model
A1P4.0 ± 0.22.0 ± 0.1Murine asthma
2AH300 ± 9N/AIn vitro assay

Antimicrobial Adjuvant Activity

In Pseudomonas aeruginosa and Staphylococcus aureus biofilms, 2-aminoimidazole sulfate derivatives (e.g., H10) resensitize multidrug-resistant strains to antibiotics like ciprofloxacin (4-fold MIC reduction) . Mechanistically, these compounds disrupt quorum sensing by competitively binding LuxR-type receptors, reducing extracellular polysaccharide production by 67% .

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